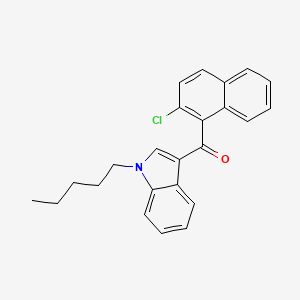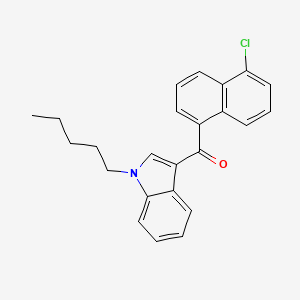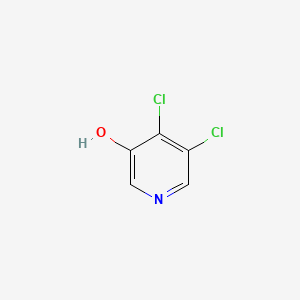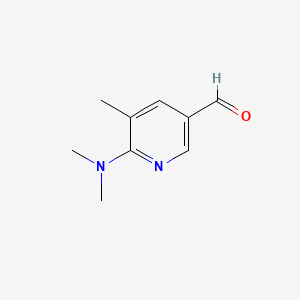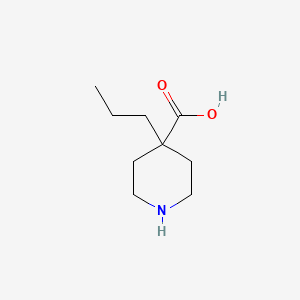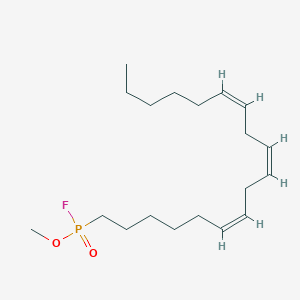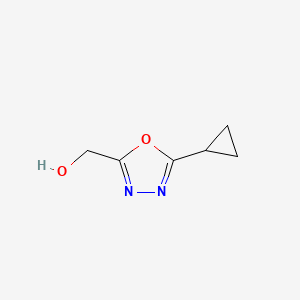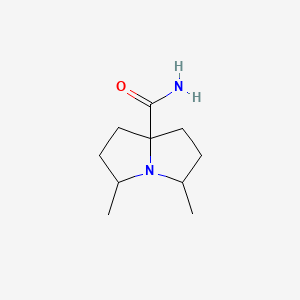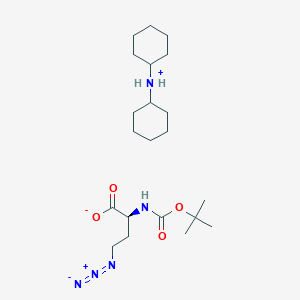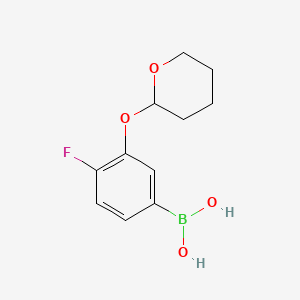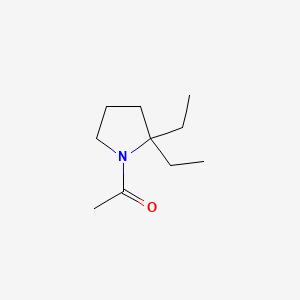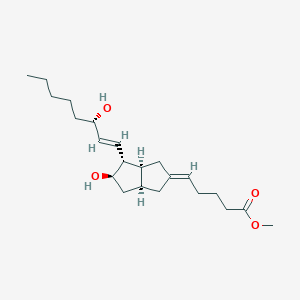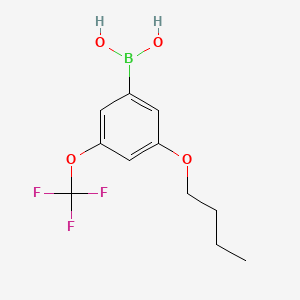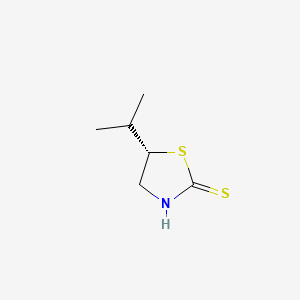
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is a chiral thiazolidine derivative. Thiazolidines are a class of heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a propan-2-yl group attached to the 5th position of the thiazolidine ring and a thione group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetone, followed by cyclization with carbon disulfide. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or alcoholic solvents
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of L-cysteine and acetone derivatives.
Cyclization Reaction: Conducted in large reactors with controlled temperature and pH.
Purification: Crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thiazolidine ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents like N-bromosuccinimide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Halogenated thiazolidines
科学研究应用
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial enzymes, and interaction with cellular signaling pathways.
相似化合物的比较
Similar Compounds
(5R)-5-propan-2-yl-1,3-thiazolidine-2-thione: The enantiomer of the compound with similar chemical properties but different biological activities.
Thiazolidine-2-thione: The parent compound without the propan-2-yl group.
5-methyl-1,3-thiazolidine-2-thione: A similar compound with a methyl group instead of a propan-2-yl group.
Uniqueness
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYTQFIAMSXNF-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
